2-(3-Trifluoromethylphenyl)benzoic acid
Overview
Description
2-(3-Trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H9F3O2 and its molecular weight is 266.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to flufenamic acid , which is known to target Prostaglandin G/H synthase 1 and 2 , and Aldo-keto reductase family 1 member C3 . These targets play crucial roles in inflammatory responses and hormone regulation .
Mode of Action
For instance, flufenamic acid is known to inhibit the activity of Prostaglandin G/H synthases, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
Based on the known targets of flufenamic acid, it can be inferred that this compound may influence theprostaglandin synthesis pathway . By inhibiting the activity of Prostaglandin G/H synthases, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses .
Result of Action
Based on its structural similarity to flufenamic acid, it may exert anti-inflammatory effects by reducing the production of prostaglandins .
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits high perplexity due to its complex structure
Cellular Effects
It is known that the compound can play critical roles in mediating cellular responses to a wide range of physiological stimuli .
Molecular Mechanism
It is suggested that the compound may participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Temporal Effects in Laboratory Settings
It is known that the compound has a purity of 98% , suggesting that it has good stability for experimental use.
Metabolic Pathways
It is known that phenolic compounds, a class to which this compound belongs, are metabolized by colonic bacteria in parts of the intestine that are not absorbed and reach the large intestine .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWKOWZGGKOHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382233 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408367-99-7 | |
Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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